molecular formula C6H10Cl2N2O2 B014407 Acetamide, N,N'-ethylenebis(chloro- CAS No. 2620-09-9

Acetamide, N,N'-ethylenebis(chloro-

Cat. No. B014407
CAS RN: 2620-09-9
M. Wt: 213.06 g/mol
InChI Key: BQUBHNCENTUVMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical processes. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The product was then recrystallized and characterized by elemental analyses and spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of synthesized acetamide compounds can be elucidated using X-ray crystallography and other spectroscopic methods. For instance, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was characterized, revealing an orthorhombic crystal system and intermolecular hydrogen bonds stabilizing the structure (Xiao-lon, 2015).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, leading to the formation of novel compounds. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to produce 2-acylamino-3-arylamino-1,4-naphthoquinones, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Agarwal & Mital, 1976).

Physical Properties Analysis

The physical properties of acetamide compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. The molecular structure and physical properties are often studied using techniques like gas electron diffraction, as seen in the analysis of acetamide CH3CONH2, providing detailed insights into bond distances and angles (Kitano & Kuchitsu, 1973).

Chemical Properties Analysis

The chemical properties of acetamide derivatives are influenced by their molecular structure, enabling specific interactions and reactions. For example, the synthesis and study of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular hydrogen bonding and solvatochromic effects, highlighting the compound's chemical behavior in different solvent polarities (Jansukra et al., 2021).

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study focuses on the metabolism of chloroacetamide herbicides, including acetochlor, alachlor, butachlor, and metolachlor in human and rat liver microsomes. The research highlights the carcinogenic properties of these herbicides and their complex metabolic activation pathways leading to DNA-reactive dialkylbenzoquinone imine. It further explores the metabolic rates of these compounds in both human and rat liver microsomes, emphasizing the roles of cytochrome P450 isoforms in their metabolism (Coleman, Linderman, Hodgson, & Rose, 2000).

Soil Reception and Activity of Acetochlor, Alachlor, and Metolachlor

This research investigates the impact of wheat straw and irrigation on the reception and activity of chloroacetamide herbicides such as acetochlor, alachlor, and metolachlor. The study provides insights into how these factors influence the distribution and herbicidal activity of these compounds in soil, as well as their implications for agricultural practices (Banks & Robinson, 1986).

Synthesis, Structure, and Molecular Docking Analysis of an Anticancer Drug

This study presents the synthesis and characterization of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its potential as an anticancer drug. It discusses the compound's structure, crystallography, and in silico modeling targeting the VEGFr receptor, providing a foundation for future research in anticancer drug development (Sharma et al., 2018).

Adsorption, Mobility, and Efficacy of Alachlor and Metolachlor

This study examines the adsorption behavior of alachlor and metolachlor in soils and their correlation with soil properties. It assesses the bioactivity of these herbicides on various weeds and their leaching behavior, providing valuable information for understanding the environmental fate and agricultural implications of chloroacetamide herbicides (Peter & Weber, 1985).

Safety And Hazards

The safety and hazards associated with Acetamide, N,N’-ethylenebis(chloro-) are not explicitly mentioned in the search results.


Future Directions

The future directions for the research and application of Acetamide, N,N’-ethylenebis(chloro-) are not explicitly mentioned in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-chloro-N-[2-[(2-chloroacetyl)amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2N2O2/c7-3-5(11)9-1-2-10-6(12)4-8/h1-4H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUBHNCENTUVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CCl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180834
Record name Acetamide, N,N'-ethylenebis(chloro-
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Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N,N'-ethylenebis(chloro-

CAS RN

2620-09-9
Record name N,N′-Bis(chloroacetyl)ethylenediamine
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Record name N,N'-Ethylenebis(chloroacetamide)
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Record name Acetamide, N,N'-ethylenebis(chloro-
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Record name N,N'-ethylenebis[2-chloroacetamide]
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Record name N,N'-ETHYLENEBIS(CHLOROACETAMIDE)
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